(Isopropylthio)acetonitrile
Overview
Description
(Isopropylthio)acetonitrile is an organic compound characterized by the presence of an isopropylthio group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
(Isopropylthio)acetonitrile can be synthesized through several methods. One common approach involves the reaction of isopropylthiol with acetonitrile in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the thiol group onto the acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(Isopropylthio)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The isopropylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted acetonitriles depending on the nucleophile used.
Scientific Research Applications
(Isopropylthio)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (Isopropylthio)acetonitrile involves its interaction with nucleophiles and electrophiles. The nitrile group can undergo nucleophilic addition reactions, while the isopropylthio group can participate in substitution and oxidation reactions. These interactions are facilitated by the electronic properties of the compound, which make it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simpler nitrile compound used widely as a solvent and reagent in organic synthesis.
Isopropylthiol: A thiol compound that can be used to introduce the isopropylthio group into other molecules.
Sulfoxides and Sulfones: Oxidized derivatives of (Isopropylthio)acetonitrile.
Uniqueness
This compound is unique due to the presence of both the nitrile and isopropylthio groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
2-propan-2-ylsulfanylacetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-5(2)7-4-3-6/h5H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTZELRBDHGZGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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